MN-305

Beschreibung

Eigenschaften

IUPAC Name |

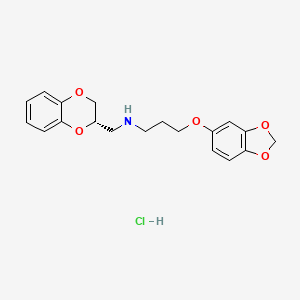

3-(1,3-benzodioxol-5-yloxy)-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5.ClH/c1-2-5-18-16(4-1)22-12-15(25-18)11-20-8-3-9-21-14-6-7-17-19(10-14)24-13-23-17;/h1-2,4-7,10,15,20H,3,8-9,11-13H2;1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNCUSDIUUCNKE-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CNCCCOC3=CC4=C(C=C3)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=CC=CC=C2O1)CNCCCOC3=CC4=C(C=C3)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929762 | |

| Record name | 3-[(2H-1,3-Benzodioxol-5-yl)oxy]-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137275-80-0 | |

| Record name | (2S)-N-[3-(1,3-Benzodioxol-5-yloxy)propyl]-2,3-dihydro-1,4-benzodioxin-2-methanamine hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137275-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osemozotan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137275800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2H-1,3-Benzodioxol-5-yl)oxy]-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSEMOZOTAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0WKFYPQL8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MN-305 (Osemozotan)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MN-305, also known as osemozotan or MKC-242, is a novel, potent, and highly selective serotonin 5-HT1A receptor agonist that was under development by MediciNova for the treatment of anxiety disorders, including Generalized Anxiety Disorder (GAD).[1] This orally bioavailable compound demonstrated preliminary efficacy in animal models of anxiety and was well-tolerated in early clinical studies.[1] Although its development appears to have been discontinued, a review of its preclinical pharmacology provides valuable insights into its mechanism of action. This guide synthesizes the available technical data on this compound, focusing on its core mechanism of action, supported by experimental evidence.

Core Mechanism of Action: Selective 5-HT1A Receptor Agonism

The primary mechanism of action of this compound is its potent and selective agonism at the serotonin 5-HT1A receptor.[1][2] This receptor is a key component of the serotonergic system, which is deeply implicated in the regulation of mood and anxiety.

Receptor Binding Profile

Functional Activity

This compound exhibits functional selectivity, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[2] This differential activity is crucial to its overall pharmacological effect.

-

Presynaptic Full Agonism: As a full agonist at somatodendritic 5-HT1A autoreceptors located on serotonin neurons in the raphe nuclei, this compound potently suppresses the firing of these neurons. This leads to a reduction in the synthesis and release of serotonin in projection areas such as the prefrontal cortex and hippocampus.

-

Postsynaptic Partial Agonism: At postsynaptic 5-HT1A receptors on non-serotonergic neurons, this compound acts as a partial agonist. This means that in the presence of low endogenous serotonin levels, it can stimulate these receptors, while in the presence of high serotonin levels, it can act as a functional antagonist. This modulatory effect contributes to the stabilization of neuronal activity in key brain circuits.

Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of this pathway by this compound initiates a cascade of intracellular events.

Canonical Gi/o Signaling Pathway

The principal signaling pathway activated by this compound at the 5-HT1A receptor is the canonical Gi/o pathway, which leads to the inhibition of adenylyl cyclase. This results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA).

Modulation of Neurotransmitter Systems

A key consequence of this compound's action on 5-HT1A receptors is the modulation of various neurotransmitter systems, which is believed to underlie its anxiolytic and antidepressant-like effects.

Serotonin (5-HT): Through its potent agonism at presynaptic 5-HT1A autoreceptors, this compound reduces the firing of serotonergic neurons, leading to a decrease in serotonin release in various brain regions.

Dopamine (DA): this compound has been shown to influence dopamine release, particularly in the prefrontal cortex.

Acetylcholine (ACh): In vivo microdialysis studies in rats have demonstrated that subcutaneous administration of this compound increases the extracellular levels of acetylcholine in the cerebral cortex and hippocampus.[3] This effect is mediated by the activation of somatodendritic 5-HT1A autoreceptors.[3]

Experimental Protocols

While detailed, step-by-step protocols for the specific experiments conducted on this compound are not publicly available, the following represent the general methodologies that would have been employed to characterize its mechanism of action.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

-

Objective: To determine the Ki (inhibition constant) of this compound for the 5-HT1A receptor.

-

General Procedure:

-

Membrane Preparation: Homogenize a tissue source rich in 5-HT1A receptors (e.g., rat hippocampus or cells transfected with the human 5-HT1A receptor).

-

Competitive Binding: Incubate the membrane preparation with a fixed concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [3H]8-OH-DPAT) and varying concentrations of unlabeled this compound.

-

Separation: Separate the bound from the free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 (the concentration of this compound that inhibits 50% of specific binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Functional Assays (cAMP Assay)

These assays measure the functional consequence of receptor binding, such as the inhibition of adenylyl cyclase.

-

Objective: To determine the EC50 (half-maximal effective concentration) of this compound for the inhibition of cAMP production.

-

General Procedure:

-

Cell Culture: Use a cell line endogenously expressing or transfected with the 5-HT1A receptor.

-

Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulate them with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound to determine the EC50.

-

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.

-

Objective: To determine the effect of this compound on the extracellular levels of acetylcholine in the rat cerebral cortex and hippocampus.[3]

-

General Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., cerebral cortex or hippocampus) of an anesthetized rat.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Baseline Collection: Collect several baseline dialysate samples to establish basal neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., 0.5-1.0 mg/kg, subcutaneously).[3]

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Analysis: Analyze the concentration of the neurotransmitter of interest (e.g., acetylcholine) in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

-

Quantitative Data Summary

As specific quantitative data from preclinical studies of this compound are not widely published, the following table summarizes the key pharmacological parameters that would be determined through the aforementioned experimental protocols.

| Parameter | Description | Experimental Method | Expected Outcome for this compound |

| Ki | Inhibition constant; a measure of binding affinity. A lower Ki indicates higher affinity. | Radioligand Binding Assay | Low nanomolar or sub-nanomolar range for the 5-HT1A receptor. |

| EC50 | Half-maximal effective concentration; a measure of functional potency. | Functional Assay (e.g., cAMP assay) | Potent inhibition of adenylyl cyclase activity. |

| Neurotransmitter Levels | Change in extracellular concentrations of neurotransmitters. | In Vivo Microdialysis | Increased acetylcholine levels in the cortex and hippocampus. |

Conclusion

This compound (osemozotan) is a potent and highly selective 5-HT1A receptor agonist with a distinct pharmacological profile characterized by full agonism at presynaptic autoreceptors and partial agonism at postsynaptic receptors. Its primary mechanism of action involves the inhibition of adenylyl cyclase via the Gi/o signaling pathway, leading to a reduction in intracellular cAMP. This, in turn, modulates the release of key neurotransmitters, including serotonin and acetylcholine, in brain regions associated with mood and anxiety. While the clinical development of this compound was not pursued, its well-defined mechanism of action serves as a valuable case study for the development of selective 5-HT1A receptor modulators for neuropsychiatric disorders. Further disclosure of its detailed preclinical data would be of significant interest to the scientific community.

References

- 1. Neuropharmacologic studies on the brain serotonin1A receptor using the selective agonist osemozotan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Osemozotan - Wikipedia [en.wikipedia.org]

- 3. MKC-242, a novel 5-HT1A receptor agonist, facilitates cortical acetylcholine release by a mechanism different from that of 8-OH-DPAT in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Osemozotan's High-Affinity Binding to the Serotonin 5-HT1A Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Osemozotan (also known as MKC-242) for the serotonin 5-HT1A receptor. Osemozotan is a potent and selective 5-HT1A receptor agonist, demonstrating distinct functional activity at both presynaptic and postsynaptic receptors. This document compiles available quantitative binding data, details representative experimental protocols for assessing binding affinity, and visualizes key biological and experimental pathways to support further research and development.

Core Data Presentation: Osemozotan Binding Affinity

Osemozotan exhibits a high affinity and selectivity for the human 5-HT1A receptor. The primary binding affinity data is summarized in the table below, derived from foundational in vitro studies.

| Compound | Target Receptor | Binding Parameter (Ki) | Value | Source Publication |

| Osemozotan (MKC-242) | 5-HT1A | Inhibition Constant | 0.35 nM | Matsuda et al., 1995[1][2] |

| Osemozotan (MKC-242) | α1-adrenoceptor | Inhibition Constant | 21 nM | Matsuda et al., 1995[1][2] |

Of note, the original study by Matsuda and colleagues in 1995 reported that Osemozotan demonstrated no significant affinity for a range of other neurotransmitter receptor sites, underscoring its selectivity for the 5-HT1A receptor.[1][2]

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor by an agonist like Osemozotan initiates a cascade of intracellular events. As a G-protein coupled receptor (GPCR), it primarily couples to inhibitory Gi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The dissociation of the Gβγ subunit from the Gα subunit can further modulate downstream effectors, including G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated Ca2+ channels, resulting in neuronal hyperpolarization and reduced neuronal excitability.

Experimental Protocols: Radioligand Binding Assay

The determination of Osemozotan's binding affinity for the 5-HT1A receptor is achieved through competitive radioligand binding assays. While the specific, detailed protocol from the original 1995 study by Matsuda et al. is not publicly available, a representative methodology based on standard practices for 5-HT1A receptor binding assays is outlined below.

Materials

-

Receptor Source: Rat brain tissue, specifically regions with high 5-HT1A receptor density such as the hippocampus or cerebral cortex, or cell lines stably expressing the human 5-HT1A receptor.

-

Radioligand: A tritiated 5-HT1A receptor antagonist, such as [³H]8-OH-DPAT or [³H]WAY-100635, is commonly used.

-

Test Compound: Osemozotan hydrochloride.

-

Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing divalent cations like 5 mM MgCl₂.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known 5-HT1A ligand, such as unlabeled serotonin or 8-OH-DPAT.

-

Instrumentation: Filtration apparatus, glass fiber filters, and a liquid scintillation counter.

Methods

-

Membrane Preparation:

-

The selected brain tissue is homogenized in an ice-cold lysis buffer.

-

The homogenate undergoes a series of centrifugations to isolate the cell membranes containing the 5-HT1A receptors.

-

The final membrane pellet is resuspended in the assay buffer, and the protein concentration is determined.

-

-

Binding Assay:

-

The assay is conducted in a multi-well plate format.

-

To each well, the following are added in order:

-

A fixed concentration of the radioligand.

-

Varying concentrations of the unlabeled test compound (Osemozotan).

-

The prepared cell membrane suspension.

-

-

For determining non-specific binding, the unlabeled test compound is replaced with the non-specific binding control.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The raw data (counts per minute) is used to calculate the specific binding at each concentration of the test compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

Unveiling the Preclinical Pharmacokinetic Profile of MN-305 (Osemozotan)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MN-305, also known as osemozotan or MKC-242, is a potent and highly selective full agonist of the serotonin 5-HT1A receptor. Developed by MediciNova, it has been investigated for its therapeutic potential in anxiety disorders, depression, and insomnia.[1] An essential component of its preclinical development involved a comprehensive evaluation of its pharmacokinetic properties in various animal models. This technical guide synthesizes the available information on the pharmacokinetics of this compound in these preclinical settings, providing a foundational understanding for researchers in the field.

While extensive preclinical pharmacokinetic studies have been conducted, detailed quantitative data remains largely proprietary. However, available information provides valuable qualitative insights into the absorption, distribution, metabolism, and excretion of this compound.

Mechanism of Action Signaling Pathway

This compound exerts its pharmacological effects through the activation of 5-HT1A receptors, which are G-protein coupled receptors. The signaling cascade initiated by this compound binding is depicted below.

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies of this compound have been conducted in rodent models, primarily mice and rats. The available data, though limited in its public quantitative scope, suggests favorable characteristics for an orally administered central nervous system drug.

Absorption

Following oral administration in rats, this compound demonstrates the ability to achieve substantial plasma concentrations. One study directly compared the plasma levels of this compound to buspirone, another anxiolytic agent, and found that the plasma concentration of this compound was significantly higher than that of buspirone at time points ranging from 0.25 to 6 hours post-administration.[2] This suggests efficient oral absorption and/or a lower first-pass metabolism compared to buspirone.

Distribution, Metabolism, and Excretion

Specific details regarding the distribution, metabolism, and excretion of this compound in preclinical models are not extensively reported in publicly available literature. As a selective 5-HT1A agonist, it is designed to cross the blood-brain barrier to exert its effects on the central nervous system. The primary route of metabolism and the excretion pathways have been characterized as part of the comprehensive preclinical toxicology program, which showed no evidence of inducing genetic mutations, immune response, or cancer.[1]

Summary of Available Pharmacokinetic Parameters

Due to the proprietary nature of the detailed preclinical data, a comprehensive table of pharmacokinetic parameters cannot be constructed. However, one available source provides the following information for mice and rats after oral administration, although the specific dose and species for each parameter are not delineated:

| Parameter | Value | Species |

| Tmax (Time to Maximum Concentration) | 15 minutes | Mice and Rats |

| AUC (Area Under the Curve) | 2.943 mg·hr·L⁻¹ | Mice and Rats |

| Half-life (t½) | 1.3 hours | Mice and Rats |

Note: The dose at which these parameters were obtained is not specified in the available literature.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not publicly available. However, based on standard practices for such preclinical studies, a general workflow can be inferred.

Logical Relationships in Preclinical Findings

The preclinical development of this compound involved establishing a clear relationship between its pharmacological action and its behavioral effects, underpinned by its pharmacokinetic profile.

Conclusion

The available preclinical data on this compound (osemozotan) indicates a compound with a promising pharmacokinetic profile for an orally administered CNS therapeutic. Its efficient absorption, leading to significant plasma concentrations, provides a strong basis for its potent and selective 5-HT1A receptor agonism observed in pharmacological studies. While a detailed quantitative analysis is limited by the lack of publicly accessible data, the qualitative evidence supports the continued investigation of this compound's therapeutic potential. Further disclosure of detailed preclinical pharmacokinetic and metabolism data would be invaluable to the scientific community for a more comprehensive understanding of this compound.

References

In Vitro Characterization of MN-305 (Osemozotan): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MN-305, also known as osemozotan and MKC-242, is a potent and highly selective serotonin 5-HT1A receptor agonist. This document provides a comprehensive overview of the in vitro pharmacological characteristics of this compound, summarizing key data on its receptor binding affinity, selectivity, and functional activity. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals engaged in the study of serotonergic signaling and the development of novel therapeutics targeting the 5-HT1A receptor for a variety of neurological and psychiatric disorders, including anxiety and depression.

Receptor Binding Profile

The affinity of this compound for the human 5-HT1A receptor and a panel of other neurotransmitter receptors has been determined through radioligand binding assays. These studies are crucial for establishing the potency and selectivity of the compound.

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of this compound is most potent for the 5-HT1A receptor, with a significantly lower affinity for the α1-adrenoceptor. The compound exhibits negligible affinity for a wide range of other receptors, underscoring its high selectivity.

| Receptor Subtype | Ligand | Tissue Source | Kᵢ (nM) |

| Serotonin 5-HT₁ₐ | [³H]8-OH-DPAT | Rat Hippocampus | 0.35 |

| α₁-Adrenoceptor | [³H]Prazosin | Rat Cerebral Cortex | 21 |

| 5-HT₂ | [³H]Spiperone | Rat Cerebral Cortex | > 1000 |

| 5-HT Transporter | [³H]Paroxetine | Rat Cerebral Cortex | > 1000 |

| α₂-Adrenoceptor | [³H]Clonidine | Rat Cerebral Cortex | > 1000 |

| β-Adrenoceptor | [³H]DHA | Rat Cerebral Cortex | > 1000 |

| Dopamine D₁ | [³H]SCH23390 | Rat Striatum | > 1000 |

| Dopamine D₂ | [³H]Spiperone | Rat Striatum | > 1000 |

| Muscarinic ACh | [³H]QNB | Rat Cerebral Cortex | > 1000 |

| Histamine H₁ | [³H]Mepyramine | Rat Cerebral Cortex | > 1000 |

| GABAₐ | [³H]Muscimol | Rat Cerebellum | > 1000 |

| Benzodiazepine | [³H]Flunitrazepam | Rat Cerebral Cortex | > 1000 |

Table 1: Receptor Binding Profile of this compound. Kᵢ values represent the inhibition constant for this compound in competition with the indicated radioligand. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocol: Radioligand Binding Assays

The binding affinity of this compound was determined using membrane preparations from various rat brain regions. The general protocol is as follows:

-

Membrane Preparation: Specific brain regions (hippocampus, cerebral cortex, striatum, cerebellum) from male Wistar rats were dissected and homogenized in ice-cold 50 mM Tris-HCl buffer. The homogenate was centrifuged, and the resulting pellet was washed and resuspended in the appropriate assay buffer.

-

Binding Assay: The membrane preparations were incubated with a specific radioligand and various concentrations of this compound.

-

Incubation and Filtration: Following incubation at a specific temperature and duration, the reaction was terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis. The inhibition constant (Kᵢ) was then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Activity: Adenylate Cyclase Inhibition

This compound acts as an agonist at the 5-HT1A receptor, which is a Gαi-coupled receptor. Activation of this receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Mechanism of Action

In vitro functional assays have demonstrated that this compound partially inhibits forskolin-stimulated adenylate cyclase activity in rat hippocampal membranes. This finding is consistent with its role as a 5-HT1A receptor agonist. Furthermore, detailed studies have revealed a functional selectivity for this compound, where it acts as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors. This differential activity is significant as it suggests that this compound can modulate serotonergic neurotransmission in a nuanced manner, potentially contributing to its therapeutic profile.

Experimental Protocol: Adenylate Cyclase Activity Assay

The functional activity of this compound was assessed by measuring its ability to inhibit forskolin-stimulated adenylate cyclase in rat hippocampal membranes.

-

Membrane Preparation: Hippocampal tissue from male Wistar rats was homogenized in a buffer containing 10 mM Tris-HCl, 1 mM EGTA, and 0.32 M sucrose. The homogenate was centrifuged, and the pellet was washed and resuspended in 50 mM Tris-HCl.

-

Assay Reaction: The membrane preparation was incubated in a reaction mixture containing ATP, an ATP-regenerating system (creatine phosphokinase and phosphocreatine), GTP, MgCl₂, IBMX (a phosphodiesterase inhibitor), forskolin (to stimulate adenylate cyclase), and varying concentrations of this compound.

-

Incubation: The reaction was initiated by the addition of the membrane preparation and incubated at 30°C for 10 minutes.

-

Termination and cAMP Measurement: The reaction was stopped by heating. The amount of cAMP produced was determined using a commercially available radioimmunoassay (RIA) kit.

-

Data Analysis: The concentration of MN--305 that produces 50% of its maximal inhibitory effect (EC₅₀) was calculated from the concentration-response curves.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes described, the following diagrams have been generated using the DOT language.

This compound Signaling Pathway

This diagram illustrates the downstream signaling cascade following the activation of the 5-HT1A receptor by this compound.

Caption: this compound binds to and activates the 5-HT1A receptor, leading to the inhibition of adenylyl cyclase.

Radioligand Binding Assay Workflow

This diagram outlines the key steps involved in the radioligand binding assay used to determine the binding affinity of this compound.

Caption: Workflow for determining the receptor binding affinity of this compound.

Functional Adenylate Cyclase Assay Workflow

This diagram details the experimental workflow for assessing the functional activity of this compound by measuring its effect on cAMP production.

The Discovery and Development of MN-001 (Tipelukast): A Multi-Modal Approach to Fibrotic and Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MN-001, also known as tipelukast, is a novel, orally bioavailable small molecule compound that has been under investigation for its therapeutic potential in a range of fibrotic and inflammatory diseases. Originally developed by Kyorin Pharmaceuticals and later licensed to MediciNova, Inc., tipelukast exhibits a multi-modal mechanism of action, distinguishing it from many other therapeutic agents in development.[1] This technical guide provides a comprehensive overview of the discovery and development history of MN-001, with a focus on its mechanism of action, preclinical evidence, and clinical trial findings. All quantitative data are summarized in structured tables, and key experimental protocols are detailed to provide a thorough understanding of the research conducted. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a clear and concise representation of complex biological and procedural information.

Introduction: From Asthma to Fibrosis

Initially investigated for the treatment of asthma and interstitial cystitis, the development of tipelukast (MN-001) has pivoted towards fibrotic diseases, primarily non-alcoholic steatohepatitis (NASH) and idiopathic pulmonary fibrosis (IPF).[1] This shift was prompted by a growing understanding of its unique pharmacological profile, which combines anti-inflammatory and anti-fibrotic properties. MediciNova acquired the licensing rights for tipelukast from Kyorin Pharmaceutical Co., Ltd., and has since been spearheading its clinical development for these new indications.

Mechanism of Action: A Three-Pronged Attack

Tipelukast's therapeutic potential stems from its ability to simultaneously modulate multiple key pathways involved in inflammation and fibrosis.[2][3] This multi-modal mechanism of action is a key differentiator and a central aspect of its drug development program. The three primary mechanisms are:

-

Leukotriene (LT) Receptor Antagonism: Leukotrienes are potent inflammatory mediators that play a crucial role in the pathogenesis of various inflammatory diseases. By blocking leukotriene receptors, tipelukast can mitigate the inflammatory cascade that contributes to tissue damage and fibrosis.[2][3]

-

Phosphodiesterase (PDE) Inhibition: Tipelukast is an inhibitor of phosphodiesterases, with a predominant effect on PDE3 and PDE4.[3] Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which has broad anti-inflammatory effects, including the suppression of pro-inflammatory cytokines.

-

5-Lipoxygenase (5-LO) Inhibition: By inhibiting 5-lipoxygenase, tipelukast blocks the upstream production of leukotrienes, further dampening the inflammatory response.[2][3]

This combined activity leads to the downstream down-regulation of key genes involved in fibrosis and inflammation, including lysyl oxidase-like 2 (LOXL2), Collagen Type 1, tissue inhibitor of metalloproteinases 1 (TIMP-1), C-C chemokine receptor type 2 (CCR2), and monocyte chemoattractant protein-1 (MCP-1).[1][2][4][5]

Preclinical Development

The anti-fibrotic and anti-inflammatory properties of tipelukast have been evaluated in various preclinical models. A key study utilized a mouse model of NASH to investigate the compound's efficacy.

Key Preclinical Study: NASH Mouse Model

Experimental Protocol:

-

Animal Model: Non-alcoholic steatohepatitis (NASH) was induced in mice.

-

Induction Method: A single subcutaneous injection of 200 µg streptozotocin was administered two days after birth, followed by a high-fat diet (57 kcal% fat) starting at four weeks of age.

-

Treatment: At eight weeks of age, the NASH mice were treated daily with either vehicle or tipelukast at doses of 10, 30, or 100 mg/kg for four weeks.

-

Assessments: The primary outcomes were the NAFLD Activity Score (NAS), which includes assessments of steatosis, lobular inflammation, and hepatocyte ballooning, and the percentage of fibrotic area in the liver. Gene expression analysis was also performed to measure the levels of pro-inflammatory and pro-fibrotic markers.[6]

Quantitative Data:

| Parameter | Vehicle | Tipelukast (10 mg/kg) | Tipelukast (30 mg/kg) | Tipelukast (100 mg/kg) |

| NAFLD Activity Score (NAS) | Baseline | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| % Area of Fibrosis | Baseline | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| α-SMA Positive Area | Baseline | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Gene Expression | ||||

| MCP-1 mRNA | Baseline | Significantly Down-regulated | Significantly Down-regulated | Significantly Down-regulated |

| CCR2 mRNA | Baseline | Significantly Down-regulated | Significantly Down-regulated | Significantly Down-regulated |

| Collagen Type 1 mRNA | Baseline | Significantly Down-regulated | Significantly Down-regulated | Significantly Down-regulated |

| TIMP-1 mRNA | Baseline | Significantly Down-regulated | Significantly Down-regulated | Significantly Down-regulated |

Table 1: Summary of Preclinical Efficacy of Tipelukast in a NASH Mouse Model.[6]

Clinical Development

Tipelukast has been evaluated in several Phase 2 clinical trials for different indications, including NASH/NAFLD and IPF.

Phase 2a Trial in NASH/NAFLD with Hypertriglyceridemia

Experimental Protocol:

-

Study Design: A multi-center, open-label, proof-of-principle study.

-

Patient Population: Male and female subjects aged 21 to 65 years with a histologically confirmed diagnosis of NASH or an imaging study confirming NAFLD, and elevated serum triglycerides (>150 mg/dL).

-

Treatment Regimen: Subjects received tipelukast 250 mg once daily for the first four weeks, followed by 250 mg twice daily for an additional eight weeks.

-

Primary Endpoint: Change in serum triglyceride levels from baseline.

Quantitative Data:

| Parameter | Baseline (Mean) | After 8 Weeks (Mean) | p-value |

| Serum Triglycerides (mg/dL) | 260.1 | 185.2 | 0.00006 |

Table 2: Efficacy of Tipelukast on Serum Triglycerides in NASH/NAFLD Patients.[8]

Phase 2 Trial in Idiopathic Pulmonary Fibrosis (IPF)

Experimental Protocol:

-

ClinicalTrials.gov Identifier: NCT02503657.[4]

-

Study Design: A single-center, randomized, double-blind, placebo-controlled study with a 26-week treatment period followed by a 26-week open-label extension.

-

Patient Population: 15 subjects with moderate to severe IPF (GAP Stage II-III), aged 21 to 80 years.[9]

-

Treatment Regimen: Subjects were randomized in a 2:1 ratio to receive either tipelukast 750 mg orally twice daily or a matching placebo.[9][10]

-

Primary Endpoint: Change from baseline in Forced Vital Capacity (FVC) at 26 weeks.[11]

-

Secondary Endpoints: Safety, tolerability, 6-minute walk test (6MWT), Modified Medical Research Council (MMRC) Dyspnea Score, and Quality of Life (ATAQ-IPF).[11]

Quantitative Data:

| Parameter | Placebo | Tipelukast (750 mg BID) |

| Number of Subjects | 5 | 10 |

| Change in FVC at 26 weeks | Not reported to be significantly different from placebo | Did not meet primary endpoint |

| IPF Exacerbations | 1 | 0 |

| Serious Adverse Events | Not specified | Reported, but considered unrelated to study drug |

Table 3: Summary of Phase 2 Trial Results of Tipelukast in IPF.[10]

References

- 1. Anti-Inflammatory Effects of Phosphodiesterase 4 Inhibition Are Mediated by Mitogen-Activated Protein Kinase Phosphatase-1 - ACR Meeting Abstracts [acrabstracts.org]

- 2. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 3. Phosphodiesterase 4-targeted treatments for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Role of the high-affinity leukotriene B4 receptor signaling in fibrosis after unilateral ureteral obstruction in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Phosphodiesterase Inhibitors: A New Therapeutic Option in Inflammation and Autoimmunity | Reumatología Clínica [reumatologiaclinica.org]

- 7. Role of the high-affinity leukotriene B4 receptor signaling in fibrosis after unilateral ureteral obstruction in mice | PLOS One [journals.plos.org]

- 8. Safety, Tolerability, and Efficacy of MN-001 (Tipelukast) in Patients With Idiopathic Pulmonary Fibrosis [ctv.veeva.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 11. atsjournals.org [atsjournals.org]

Osemozotan: A Technical Guide to its Structural and Functional Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osemozotan, also known as MKC-242, is a potent and selective serotonin 5-HT1A receptor agonist.[1][2][3][4][5] Its unique pharmacological profile, characterized by functional selectivity as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors, has made it a valuable tool in neuroscience research and a candidate for the development of therapeutics for various neuropsychiatric disorders.[1] This technical guide provides a comprehensive overview of the structural analysis of Osemozotan, including its chemical properties, and delves into the experimental methodologies used to characterize its interaction with the 5-HT1A receptor and its downstream signaling pathways.

Chemical Structure and Properties

Osemozotan is a synthetic compound belonging to the aminopropyl-dioxane class of 5-HT1A receptor ligands. Its chemical structure is characterized by a benzodioxan moiety linked via an aminopropoxy bridge to a benzodioxole group.

IUPAC Name: 3-(1,3-benzodioxol-5-yloxy)-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propan-1-amine[1]

Molecular Formula: C₁₉H₂₁NO₅[1]

Molecular Weight: 343.38 g/mol [1]

| Identifier | Value |

| CAS Number | 137275-81-1 |

| PubChem CID | 198747 |

| SMILES | C1COCC(O1)CNCCCOc2cc3c(cc2)OCO3 |

| InChI | InChI=1S/C19H21NO5/c21-14-6-7-17-19(10-14)24-13-23-17/h1-2,4-7,10,15,20H,3,8-9,11-13H2/t15-/m0/s1 |

Receptor Binding and Functional Profile

| Property | Description |

| Primary Target | Serotonin 5-HT1A Receptor |

| Binding Affinity (Qualitative) | High affinity and selectivity for the 5-HT1A receptor. |

| Functional Activity | Full agonist at presynaptic 5-HT1A autoreceptors. |

| Partial agonist at postsynaptic 5-HT1A receptors. |

This functional selectivity is a key characteristic of Osemozotan, allowing it to modulate serotonergic neurotransmission in a distinct manner. Its full agonism at presynaptic autoreceptors leads to a reduction in serotonin release, while its partial agonism at postsynaptic receptors elicits a submaximal response compared to the endogenous ligand, serotonin.

Experimental Protocols

The following sections detail the standard experimental methodologies employed to characterize the structural and functional properties of 5-HT1A receptor ligands like Osemozotan.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor. It involves competing the unlabeled test compound (Osemozotan) with a radiolabeled ligand known to bind to the receptor of interest.

Objective: To determine the binding affinity of Osemozotan for the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes prepared from cells expressing the human 5-HT1A receptor or from brain tissue known to be rich in these receptors (e.g., hippocampus).

-

Radioligand: [³H]8-OH-DPAT (a well-characterized 5-HT1A agonist).

-

Test Compound: Osemozotan.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., serotonin or unlabeled 8-OH-DPAT).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the cell or tissue source in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand ([³H]8-OH-DPAT), and varying concentrations of the unlabeled test compound (Osemozotan).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding. It is used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist.

Objective: To determine the functional potency and efficacy of Osemozotan at the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from cells expressing the human 5-HT1A receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: Osemozotan.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and GDP.

-

Other Reagents: Unlabeled GTPγS for determining non-specific binding.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the membrane preparation, [³⁵S]GTPγS, GDP, and varying concentrations of Osemozotan.

-

Incubation: Incubate the plate at 30°C for a specified time.

-

Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters.

-

Counting: Measure the radioactivity of the bound [³⁵S]GTPγS.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of Osemozotan to generate a dose-response curve. From this curve, the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response) can be determined.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals, providing insights into the in vivo effects of a drug.

Objective: To investigate the effect of Osemozotan on serotonin and dopamine levels in the prefrontal cortex of a conscious rat.

Materials:

-

Animal Model: Adult male rat.

-

Surgical Equipment: Stereotaxic apparatus for probe implantation.

-

Microdialysis Probe: A small, semi-permeable probe.

-

Perfusion Pump and Fraction Collector.

-

Artificial Cerebrospinal Fluid (aCSF): To perfuse the probe.

-

Analytical System: High-performance liquid chromatography (HPLC) with electrochemical detection to quantify neurotransmitter levels.

Procedure:

-

Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the prefrontal cortex of the rat. The animal is allowed to recover for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion and Equilibration: The probe is perfused with aCSF at a slow, constant flow rate. The system is allowed to equilibrate to establish a stable baseline of neurotransmitter levels.

-

Baseline Collection: Dialysate samples are collected at regular intervals to determine baseline neurotransmitter concentrations.

-

Drug Administration: Osemozotan is administered to the animal (e.g., via intraperitoneal injection).

-

Post-treatment Collection: Dialysate collection continues for a set period after drug administration.

-

Sample Analysis: The concentration of serotonin and dopamine in the dialysate samples is quantified using HPLC.

-

Data Analysis: The changes in neurotransmitter levels over time are expressed as a percentage of the baseline levels.

Signaling Pathways and Logical Relationships

Activation of the 5-HT1A receptor by an agonist like Osemozotan initiates a cascade of intracellular events. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gᵢ/Gₒ family of G proteins.

The functional selectivity of Osemozotan can be visualized as a logical relationship between its action at different receptor populations and the ultimate effect on serotonergic neurotransmission.

Conclusion

References

- 1. Osemozotan - Wikipedia [en.wikipedia.org]

- 2. Neuropharmacologic studies on the brain serotonin1A receptor using the selective agonist osemozotan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Neuropharmacologic studies on the brain serotonin1A receptor using the selective agonist osemozotan. | Semantic Scholar [semanticscholar.org]

In-depth Technical Guide: Selectivity Profile of MN-305

An Examination of MN-305's Interaction with a Spectrum of CNS Receptors

This technical guide provides a comprehensive analysis of the in-vitro selectivity profile of the novel compound this compound. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities for neurological and psychiatric disorders. This document summarizes the binding affinities of this compound against a panel of central nervous system (CNS) receptors, details the experimental methodologies employed for this characterization, and visualizes the key experimental workflows.

Receptor Binding Affinity Profile

The selectivity of this compound was assessed against a diverse panel of receptors, including aminergic, cholinergic, and peptidergic G-protein coupled receptors (GPCRs), as well as ion channels. The binding affinity, expressed as the inhibition constant (Kᵢ), was determined through competitive radioligand binding assays.

Table 1: Binding Affinity (Kᵢ, nM) of this compound at Various CNS Receptors

| Receptor Family | Receptor Subtype | Kᵢ (nM) |

| Serotonin | 5-HT₁A | 1.2 |

| 5-HT₂A | 250 | |

| 5-HT₂C | 800 | |

| 5-HT₇ | 5.5 | |

| Dopamine | D₁ | >10,000 |

| D₂ | 150 | |

| D₃ | 450 | |

| Adrenergic | α₁ | 95 |

| α₂ | 750 | |

| β₁ | >10,000 | |

| Muscarinic | M₁ | >5,000 |

| M₂ | >5,000 | |

| Histamine | H₁ | 350 |

| Sigma | σ₁ | 8.2 |

| σ₂ | 15.7 |

Data Interpretation: The data reveals that this compound possesses high affinity for the serotonin 5-HT₁A and 5-HT₇ receptors, as well as the sigma σ₁ and σ₂ receptors. Moderate affinity is observed for the dopamine D₂ and adrenergic α₁ receptors. The compound exhibits low to negligible affinity for the other receptors tested, indicating a high degree of selectivity.

Experimental Protocols

The following section outlines the methodologies used to determine the receptor binding affinities presented in this guide.

Radioligand Binding Assays

Objective: To determine the in-vitro binding affinity of this compound for a panel of CNS receptors.

Methodology: Competitive radioligand binding assays are a standard method for quantifying the interaction of a test compound with a specific receptor.[1] This technique involves the use of a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor. The assay measures the ability of the unlabeled test compound (this compound) to displace the radioligand from the receptor.

General Procedure:

-

Membrane Preparation: Cell membranes expressing the receptor of interest were prepared from recombinant cell lines or animal tissues.

-

Assay Buffer: A suitable buffer was prepared to maintain pH and ionic strength, ensuring optimal receptor binding conditions.

-

Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound (this compound) were incubated with the receptor-containing membranes.

-

Separation of Bound and Free Ligand: The reaction was terminated, and the bound radioligand was separated from the free radioligand, typically through rapid filtration over glass fiber filters.[1]

-

Quantification: The amount of radioactivity retained on the filters, corresponding to the bound radioligand, was quantified using a scintillation counter.

-

Data Analysis: The data was analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Kᵢ) was then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Diagram of Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.

Signaling Pathway Context

While this guide focuses on the binding profile of this compound, understanding the downstream signaling pathways of its primary targets is crucial for predicting its functional effects. For instance, the high affinity for the 5-HT₁A receptor, a Gi/o-coupled receptor, suggests that this compound may act as an agonist or antagonist at this receptor, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Diagram of a Gᵢ-Coupled Receptor Signaling Pathway

Caption: Simplified signaling cascade initiated by a Gᵢ-coupled receptor agonist.

Conclusion

The data presented in this technical guide demonstrates that this compound is a highly selective compound with a distinct binding profile. Its high affinity for 5-HT₁A, 5-HT₇, σ₁, and σ₂ receptors suggests potential therapeutic applications in disorders where these targets are implicated. Further functional assays are warranted to elucidate the agonist or antagonist properties of this compound at these receptors and to fully characterize its pharmacological profile. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings.

References

An In-depth Technical Guide to the Early-Phase Research of MN-305 for Anxiety

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The development of MN-305 appears to have been discontinued. This document summarizes the publicly available information from its early-phase research. Detailed quantitative data and protocols from human clinical trials are not publicly available.

Introduction

This compound (also known as Osemozotan and MKC-242) is a novel small molecule that was investigated for the treatment of anxiety disorders, with a particular focus on Generalized Anxiety Disorder (GAD).[1] Developed initially by Mitsubishi Pharma and later by MediciNova, this compound is a potent and highly selective full agonist at the serotonin 5-HT1A receptor.[1][2] Early research suggested that this compound's distinct pharmacological profile could offer a rapid onset of anxiolytic effects, potentially without the sedative side effects associated with benzodiazepines or the delayed onset of action of selective serotonin reuptake inhibitors (SSRIs).[3] The compound progressed to Phase II/III clinical trials for GAD in the United States, and an early Phase II trial for anxiety was completed in Japan.[4][5] However, the compound is not part of MediciNova's current development pipeline, suggesting that its development has been halted.[6]

Mechanism of Action: 5-HT1A Receptor Agonism

This compound exerts its pharmacological effects through its high affinity and selectivity for the serotonin 5-HT1A receptor.[1][2] This receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is coupled to inhibitory G-proteins (Gi/Go).[7] The anxiolytic effects of this compound are believed to stem from its dual action on two distinct populations of 5-HT1A receptors:

-

Presynaptic Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, the activation of these receptors leads to a decrease in the firing rate of these neurons and a subsequent reduction in serotonin release in projection areas.[7][8] this compound acts as a full agonist at these presynaptic autoreceptors.[2]

-

Postsynaptic Heteroreceptors: These receptors are located on non-serotonergic neurons in various brain regions implicated in anxiety, such as the hippocampus, amygdala, and prefrontal cortex.[4][7] Their activation leads to hyperpolarization and inhibition of neuronal activity. This compound functions as a partial agonist at these postsynaptic receptors.[2]

This differential activity is hypothesized to create a synergistic anxiolytic effect. The full agonism at presynaptic autoreceptors provides a rapid reduction in serotonergic tone, while the partial agonism at postsynaptic receptors allows for a modulated inhibitory response in key anxiety-related circuits.

Signaling Pathway

Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular events mediated by the Gi/Go protein. This leads to:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and making the neuron less likely to fire an action potential.

-

Inhibition of Voltage-gated Calcium Channels: This reduces calcium influx, further decreasing neuronal excitability and neurotransmitter release.

Preclinical Research Data

The anxiolytic potential of this compound was evaluated in several preclinical animal models. The available quantitative and qualitative data are summarized below.

In Vivo Efficacy in Animal Models of Anxiety

| Experimental Model | Species | Key Findings | Quantitative Data | Reference Compound(s) |

| Foot Shock-Induced Fighting | Mice | Suppressed fighting behavior without loss of motor coordination. Longer duration of action compared to buspirone and tandospirone. | ED50 = 1.7 mg/kg, p.o. | Buspirone (ED50 = 42 mg/kg), Tandospirone (ED50 = 80 mg/kg), Diazepam (ED50 = 2.0 mg/kg) |

| Marble Burying Behavior | Mice | Reduced marble burying without affecting motor activity. | Data not specified. | Fluoxetine, Tandospirone, Diazepam |

| Elevated Plus-Maze | Mice | Significantly increased the percentage of open-arm entries and time spent in open arms. | Data not specified. | Diazepam |

| Water-Lick Conflict Test | Rats | Demonstrated anxiolytic effects. | Data not specified. | Buspirone, Tandospirone, Diazepam |

Preclinical Pharmacokinetics

| Parameter | Species | Value | Route of Administration |

| tmax | Mice, Rats | 15 minutes | Oral |

| Half-life | Mice, Rats | 1.3 hours | Oral |

| Plasma Concentration | Rats | Significantly higher than buspirone over a 6-hour period. | Oral |

Experimental Protocols

Detailed experimental protocols for the clinical trials are not publicly available. The following are generalized descriptions of the preclinical methodologies based on the cited literature.

Foot Shock-Induced Fighting in Mice

-

Animals: Male ICR mice.

-

Procedure: Pairs of mice are placed in a chamber with a grid floor. Intermittent electric shocks are delivered to the floor, which elicits aggressive fighting behavior.

-

Drug Administration: this compound, reference compounds, or vehicle are administered orally at various doses prior to the test.

-

Data Collection: The number of fighting episodes is recorded for a defined period after the foot shocks begin.

-

Endpoint: The dose that produces a 50% reduction in fighting behavior (ED50) is calculated. Motor coordination is typically assessed in parallel using a rotarod test to rule out sedative effects.

Elevated Plus-Maze in Mice

-

Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.

-

Procedure: Mice are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).

-

Drug Administration: Test compounds or vehicle are administered prior to the maze exposure.

-

Data Collection: The number of entries into and the time spent in each type of arm are recorded.

-

Endpoints: Anxiolytic activity is indicated by a significant increase in the percentage of open-arm entries and the percentage of time spent in the open arms.

Clinical Development and Current Status

This compound underwent an extensive preclinical toxicology program which reportedly showed no evidence of inducing genetic mutations, immune response, or cancer.[2] It was also reported to be well-tolerated in clinical safety, efficacy, and pharmacokinetic studies involving over 1,200 subjects.[2] MediciNova conducted a Phase II/III clinical trial of this compound for the treatment of Generalized Anxiety Disorder.[5] Additionally, a licensor of this compound completed an early Phase II clinical trial for anxiety disorders in Japan.[4]

Despite these advanced stages of clinical investigation, detailed results from these trials have not been made widely available in peer-reviewed publications or public databases. Furthermore, MediciNova's current pipeline focuses on other compounds, and this compound is no longer listed as an active program.[6] This suggests that the clinical development of this compound for anxiety disorders was likely discontinued. The reasons for this discontinuation have not been publicly disclosed.

Conclusion

The early-phase research on this compound identified a potent and selective 5-HT1A receptor agonist with a promising mechanism of action for the treatment of anxiety. Preclinical studies demonstrated clear anxiolytic-like effects in established animal models. While the compound progressed to late-stage clinical trials, the lack of publicly available data and its removal from the developer's pipeline indicate that its development was not successful. This case highlights the challenges in translating preclinical findings into clinically effective and commercially viable therapeutics for anxiety disorders. Further investigation of compounds with a similar differential agonist profile at pre- and postsynaptic 5-HT1A receptors may still be a valuable avenue for future drug discovery efforts.

References

- 1. medicinova.com [medicinova.com]

- 2. The 5-HT1A receptor agonist MKC-242 increases the exploratory activity of mice in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study tests antidepressant in treating anxiety disorder: 5/5 [depthtml.musc.edu]

- 4. Neuropharmacologic studies on the brain serotonin1A receptor using the selective agonist osemozotan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medicinova.com [medicinova.com]

- 6. medicinova.com [medicinova.com]

- 7. Effect of 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy]-1,3-benzodioxole HCl (MKC-242), a novel 5-HT1A-receptor agonist, on aggressive behavior and marble burying behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medicinova.com [medicinova.com]

Foundational Preclinical Studies of Osemozotan in Depression Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osemozotan (also known as MKC-242) is a potent and selective serotonin 1A (5-HT1A) receptor agonist that has demonstrated antidepressant-like properties in a variety of preclinical models.[1][2][3] This technical guide provides an in-depth overview of the foundational studies of Osemozotan in the context of depression research. It details its mechanism of action, summarizes key quantitative data from pivotal preclinical assays, and outlines the experimental protocols employed in these investigations. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel antidepressant therapies.

Osemozotan exhibits functional selectivity, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[3] This dual action is believed to contribute to its therapeutic potential by modulating serotonergic neurotransmission. Activation of presynaptic 5-HT1A receptors reduces the firing rate of serotonin neurons, while engagement of postsynaptic receptors directly influences downstream signaling pathways implicated in mood regulation.[1][2] Furthermore, Osemozotan has been shown to influence the release of other key neurotransmitters, including dopamine.[3]

Core Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the pharmacological and behavioral effects of Osemozotan.

Table 1: Receptor Binding Affinity of Osemozotan

| Receptor Subtype | Ligand | Brain Region | Ki (nM) | Reference |

| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus & Dorsal Raphe | High Affinity (Specific values not found in searches) | [2] |

Note: While multiple sources state Osemozotan has high affinity for the 5-HT1A receptor, specific Ki values from primary literature were not identified in the conducted searches.

Table 2: Effects of Osemozotan in the Forced Swim Test (Mouse)

| Dose (mg/kg, p.o.) | Immobility Time (seconds) | % Change from Control | Reference |

| Control (Vehicle) | Data not available | - | |

| Dose 1 | Data not available | Data not available | |

| Dose 2 | Data not available | Data not available | |

| Dose 3 | Data not available | Data not available |

Note: Although it is widely reported that Osemozotan exerts antidepressant-like effects in the forced swim test, specific dose-response data on immobility time was not found in the conducted searches.

Table 3: Effects of Osemozotan in the Tail Suspension Test (Mouse)

| Dose (mg/kg, p.o.) | Immobility Duration (seconds) | % Change from Control | Reference |

| Control (Vehicle) | Data not available | - | |

| Dose 1 | Data not available | Data not available | |

| Dose 2 | Data not available | Data not available | |

| Dose 3 | Data not available | Data not available |

Note: While Osemozotan's efficacy in the tail suspension test is mentioned in the literature, specific quantitative data on immobility duration at various doses was not available in the search results.

Table 4: Effects of Osemozotan on Extracellular Neurotransmitter Levels (In Vivo Microdialysis)

| Brain Region | Neurotransmitter | Dose (mg/kg) | % Change from Baseline | Reference |

| Prefrontal Cortex | Serotonin (5-HT) | Data not available | Data not available | |

| Prefrontal Cortex | Dopamine (DA) | Data not available | Data not available |

Note: Osemozotan is known to modulate serotonin and dopamine release.[3] However, specific quantitative data from in vivo microdialysis studies detailing the percentage change in neurotransmitter levels at specific doses were not found in the conducted searches.

Experimental Protocols

This section details the methodologies for the key experiments cited in the foundational studies of Osemozotan.

5-HT1A Receptor Binding Assay

Objective: To determine the binding affinity of Osemozotan for the 5-HT1A receptor.

General Protocol (based on standard methods):

-

Tissue Preparation: Rat brain tissue, specifically regions rich in 5-HT1A receptors like the hippocampus and dorsal raphe nucleus, is dissected and homogenized in a cold buffer solution. The homogenate is then centrifuged to isolate the cell membrane fraction containing the receptors.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand specific for the 5-HT1A receptor, such as [3H]8-OH-DPAT.[2]

-

Competition Assay: To determine the affinity of Osemozotan, increasing concentrations of the unlabeled compound are added to the incubation mixture to compete with the radioligand for binding to the receptors.

-

Separation and Scintillation Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The filters containing the bound radioligand are then placed in scintillation vials, and the amount of radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to calculate the concentration of Osemozotan that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Forced Swim Test (FST) in Mice

Objective: To assess the antidepressant-like activity of Osemozotan by measuring its effect on the duration of immobility in mice subjected to inescapable water stress.

General Protocol:

-

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or hind limbs.

-

Procedure: Mice are individually placed into the cylinder for a 6-minute session. The session is typically video-recorded for later analysis.

-

Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is scored, usually during the last 4 minutes of the test.

-

Drug Administration: Osemozotan or a vehicle control is administered orally (p.o.) at various doses at a specified time before the test.

Tail Suspension Test (TST) in Mice

Objective: To evaluate the antidepressant-like properties of Osemozotan by measuring its effect on the duration of immobility when mice are suspended by their tails.

General Protocol:

-

Apparatus: Mice are suspended by their tails from a horizontal bar or a shelf using adhesive tape, at a height where they cannot escape or touch any surfaces.

-

Procedure: The duration of the test is typically 6 minutes. The entire session is often video-recorded for subsequent scoring.

-

Behavioral Scoring: The total time the mouse remains immobile is measured. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

-

Drug Administration: Different doses of Osemozotan or a vehicle are administered to the mice, typically via oral gavage, prior to the test.

In Vivo Microdialysis

Objective: To measure the effects of Osemozotan on the extracellular levels of neurotransmitters, such as serotonin and dopamine, in specific brain regions of freely moving animals.

General Protocol:

-

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex) of an anesthetized rat or mouse. The animal is allowed to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: The perfusate, which now contains neurotransmitters that have diffused across the dialysis membrane from the extracellular fluid, is collected at regular intervals.

-

Neurotransmitter Analysis: The collected dialysate samples are analyzed using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD), to quantify the concentrations of serotonin, dopamine, and their metabolites.

-

Drug Administration: After a stable baseline of neurotransmitter levels is established, Osemozotan is administered, and subsequent changes in neurotransmitter concentrations are monitored over time.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.

Caption: Osemozotan's dual action on presynaptic and postsynaptic 5-HT1A receptors.

Caption: General workflow for behavioral assays like the FST and TST.

Caption: Experimental workflow for in vivo microdialysis studies.

Conclusion

Osemozotan has a well-established preclinical profile as a selective 5-HT1A receptor agonist with antidepressant-like properties. The foundational studies utilizing models such as the forced swim test and tail suspension test, alongside neurochemical assessments via in vivo microdialysis, have provided a strong rationale for its potential as a therapeutic agent for depression. This technical guide has synthesized the available information on its mechanism of action, experimental protocols, and key findings. Further primary research is required to provide more granular quantitative data to fully elucidate its dose-response relationships and neurochemical effects.

References

Unraveling the Neuroprotective Potential of MN-166 (Ibudilast): A Technical Guide

A Note on Terminology: Initial searches for "MN-305" did not yield a specific neuroprotective agent. However, extensive research points to a potential typographical error, with the intended subject likely being MN-166 (Ibudilast) , a promising neuroprotective and anti-inflammatory drug developed by MediciNova. Additionally, "MN 305" has been identified as a study number for a clinical trial of a different neuroprotective compound, propentofylline, which may contribute to the confusion.[1][2][3][4] This guide will focus on the significant body of research surrounding MN-166 (Ibudilast).

Ibudilast (MN-166) is an orally administered, small-molecule phosphodiesterase (PDE) inhibitor that readily crosses the blood-brain barrier.[5] It exhibits a multimodal mechanism of action, positioning it as a compelling candidate for the treatment of various neurodegenerative diseases, including Multiple Sclerosis (MS) and Amyotrophic Lateral Sclerosis (ALS).[5][6]

Core Mechanism of Action

Ibudilast's neuroprotective and anti-inflammatory effects are attributed to its ability to modulate several key signaling pathways. It is a non-selective inhibitor of phosphodiesterases (PDEs), with specific activity against PDE-3, PDE-4, PDE-10, and PDE-11.[5] By inhibiting these enzymes, Ibudilast increases intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in regulating inflammation and cellular function.

Furthermore, Ibudilast has been shown to inhibit macrophage migration inhibitory factor (MIF) and Toll-like receptor 4 (TLR4), both of which are key players in the neuroinflammatory cascade.[5] Its therapeutic action also includes the attenuation of glial cell activation, which is a hallmark of neurodegenerative conditions.[6][7] In vitro studies have also demonstrated that Ibudilast stimulates neurons to release neurotrophic factors, which may promote neural repair and survival.[5]

Signaling Pathway of Ibudilast (MN-166)

References

- 1. Clinical trials of propentofylline in vascular dementia. European/Canadian Propentofylline Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. neurologylive.com [neurologylive.com]

- 6. alsnewstoday.com [alsnewstoday.com]

- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

Methodological & Application

Application Notes and Protocols for MN-305 (Osemozotan) in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

MN-305, also known as osemozotan or MKC-242, is a potent and selective serotonin 5-HT1A receptor agonist. It acts as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[1] This mechanism of action leads to a modulation of various neurotransmitter systems, including serotonin, dopamine, norepinephrine, and acetylcholine, resulting in a range of pharmacological effects.[1][2] Preclinical studies in rodent models have demonstrated its potential as an anxiolytic, anti-aggressive, and antidepressant-like agent, as well as its utility in studying psychiatric disorders and drug dependence.[2][3][4]

These application notes provide a summary of reported dosages of this compound in various in vivo rodent studies, along with detailed protocols for key behavioral and neurochemical experiments.

Data Presentation: Quantitative Summary of this compound Dosage in Rodent Studies

The following tables summarize the effective doses of this compound (osemozotan/MKC-242) reported in various in vivo studies in mice and rats.

Table 1: this compound Dosage in Mouse Models

| Mouse Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |

| Foot Shock-Induced Aggression | Oral (p.o.) | ED₅₀: 1.7 mg/kg | Suppression of fighting behavior | [4] |

| Elevated Plus-Maze | Not Specified | Not Specified | Increased exploratory activity in open arms (anxiolytic-like) | [3] |

| Marble Burying Behavior | Oral (p.o.) | Not Specified | Reduction in marble burying (anti-obsessional-like) | [4] |

| Circadian Rhythm (Photic Entrainment) | Intraperitoneal (i.p.) | 3 - 5 mg/kg | Potentiation of light-induced phase shifts | [5] |